- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,

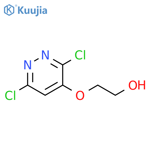

Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

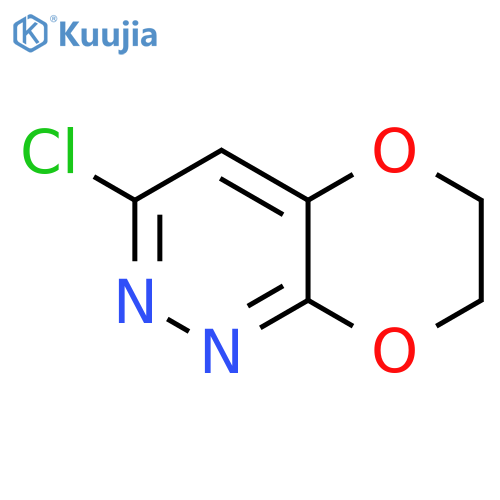

943026-40-2 structure

Nome del prodotto:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine

Numero CAS:943026-40-2

MF:C6H5ClN2O2

MW:172.569100141525

MDL:MFCD09907908

CID:1033005

PubChem ID:55267440

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE

- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-

- PVPVPUGHBYWWMK-UHFFFAOYSA-N

- FCH876162

- 6106AC

- AK120122

- AX8245538

- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE

- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)

- AKOS006313349

- DB-357020

- F2147-2971

- AS-50122

- SCHEMBL634208

- O10985

- CS-0046209

- 943026-40-2

- DTXSID30717194

- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine

-

- MDL: MFCD09907908

- Inchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2

- Chiave InChI: PVPVPUGHBYWWMK-UHFFFAOYSA-N

- Sorrisi: ClC1C=C2C(OCCO2)=NN=1

Proprietà calcolate

- Massa esatta: 172.0039551g/mol

- Massa monoisotopica: 172.0039551g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 11

- Conta legami ruotabili: 0

- Complessità: 147

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.9

- Superficie polare topologica: 44.2

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0046209-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | ≥98.0% | 1g |

$580.0 | 2022-04-26 | |

| ChemScence | CS-0046209-100mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | ≥98.0% | 100mg |

$180.0 | 2022-04-26 | |

| TRC | C597928-50mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Aaron | AR00IIQN-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 97% | 250mg |

$139.00 | 2025-02-10 | |

| 1PlusChem | 1P00IIIB-100mg |

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | >98% | 100mg |

$155.00 | 2024-04-19 | |

| A2B Chem LLC | AI62995-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 250mg |

$357.00 | 2024-07-18 | |

| 1PlusChem | 1P00IIIB-1g |

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$985.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D585110-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$785 | 2025-02-25 | |

| eNovation Chemicals LLC | D585110-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$785 | 2025-02-28 | |

| Crysdot LLC | CD11007451-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95+% | 250mg |

$297 | 2024-07-19 |

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane , Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane , Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Riferimento

- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C

1.2 Reagents: Tetrahydrofuran , Water ; cooled

1.2 Reagents: Tetrahydrofuran , Water ; cooled

Riferimento

- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

Riferimento

- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Riferimento

- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Riferimento

- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

Riferimento

- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

Riferimento

- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane , Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane , Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Riferimento

- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane Solvents: Water

1.2 Reagents: 1,4-Dioxane Solvents: Water

Riferimento

- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Riferimento

- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane

1.2 Reagents: 1,4-Dioxane

Riferimento

- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Riferimento

- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Riferimento

- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Riferimento

- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Riferimento

- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

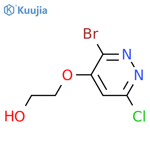

- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol

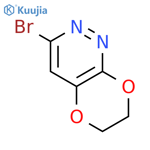

- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol

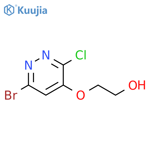

- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Letteratura correlata

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

5. Book reviews

943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine) Prodotti correlati

- 2229147-98-0(4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-2-ol)

- 1804088-05-8(6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid)

- 1346692-04-3(Methyl 5-(3-chloro-2-fluorophenyl)nicotinate)

- 1041438-68-9(STAT3 Inhibitor VII)

- 99287-97-5(Phenethyl3-hydroxybenzoate)

- 2229598-86-9(1-(2-methyl-6-nitrophenyl)-2-(methylamino)ethan-1-one)

- 1251568-68-9(N-(3-chlorophenyl)-2-[2-oxo-3-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide)

- 1806875-11-5(6-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)

- 1270558-18-3(2-Amino-2-(3-bromothiophen-2-yl)propan-1-ol)

- 1260775-49-2(1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid)

Fornitori consigliati

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso